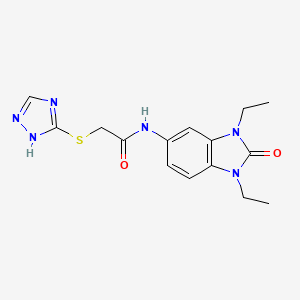
2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C11H16ClN5OS and its molecular weight is 301.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0764090 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research on 1,3,5-triazine derivatives has led to the synthesis of novel compounds with potential applications in antimicrobial and antitumor activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base derivatives have been synthesized for screening their antimicrobial activities, where some showed good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, triazine derivatives have been prepared through reactions with various primary amines, including morpholine, showing potential in the development of antimicrobial agents (Zhang Li-hu, 2014).
Anticancer Research
1,3,5-Triazine (s-Triazine) serves as a versatile nucleus for designing bioactive molecules in cancer therapy. Aryl methylamino, morpholino, and triamino substituted triazines have been synthesized, with many showing remarkable antitumor activities. This research aims to aid in developing new 1,3,5-triazine-derived compounds for antitumor activity (Sonika Jain et al., 2020).
Antimalarial Activity
Hybrid 4-aminoquinolines-1,3,5-triazine compounds have been synthesized and screened against chloroquine-sensitive strains of Plasmodium falciparum, exhibiting mild to moderate antimalarial activity. This research suggests potential applications in developing new antimalarial agents (H. Bhat et al., 2016).
Advanced Material Synthesis
1,3,5-Triazine derivatives have been used in the synthesis of new heat-resistant polyamides, demonstrating good thermal stability, solubility, and flame retardancy. Such materials could find applications in areas requiring materials with high thermal resistance and low flammability (M. Dinari & A. Haghighi, 2017).
Microwave-assisted Synthesis
Microwave irradiation has been employed to assist in the synthesis of bis-arm s-triazine oxy-Schiff base and oxybenzylidene barbiturate derivatives. This method is noted for its efficiency, reduced reaction times, and potential interest in coordination and medicinal chemistry (Kholood A. Dahlous et al., 2018).
Propiedades
IUPAC Name |
4-(4-chloro-6-thiomorpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5OS/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKQFQIULCYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)
![ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5513680.png)
![N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-[(E)-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)
![(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5513712.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)
![7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one](/img/structure/B5513737.png)
![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)
![4-bromo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B5513745.png)


![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5513767.png)
